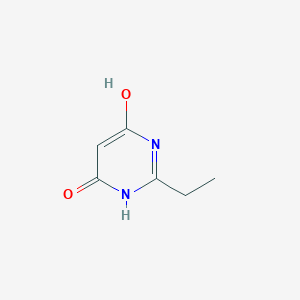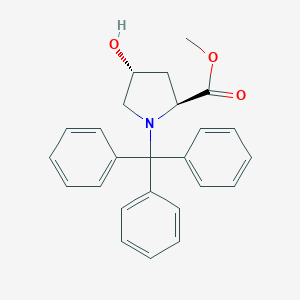
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MHTP and is a chiral pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MHTP is not fully understood. However, it is believed that MHTP exerts its effects by binding to specific receptors in the body. MHTP has been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This suggests that MHTP may have potential applications in the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
MHTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MHTP can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. MHTP has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, MHTP has been shown to increase dopamine levels in the brain, which may have potential applications in the treatment of dopamine-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MHTP in lab experiments is its chiral nature, which allows for the production of enantiomerically pure compounds. MHTP is also relatively easy to synthesize using various methods. However, one of the limitations of using MHTP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of MHTP. One area of research is the development of MHTP-based therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the use of MHTP as a chiral auxiliary in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of MHTP and its potential applications in various fields.
Conclusion:
In conclusion, (2S,4S)-Methyl 4-hydroxy-1-tritylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MHTP has been achieved using various methods, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. MHTP has various biochemical and physiological effects, and its potential applications in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of MHTP has been achieved using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral catalysts to produce enantiomerically pure compounds. Resolution, on the other hand, involves the separation of racemic mixtures into their enantiomers. One of the most common methods used for the synthesis of MHTP is the asymmetric synthesis using L-proline as the chiral catalyst.
Applications De Recherche Scientifique
MHTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and catalysis. In medicinal chemistry, MHTP has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MHTP has also been used as a chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. In catalysis, MHTP has been studied for its potential as a chiral ligand in asymmetric catalysis reactions.
Propriétés
Numéro CAS |
129430-93-9 |
|---|---|
Formule moléculaire |
C25H25NO3 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-hydroxy-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO3/c1-29-24(28)23-17-22(27)18-26(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-23,27H,17-18H2,1H3/t22-,23+/m1/s1 |
Clé InChI |
HZCWALJOVVPETG-PKTZIBPZSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canonique |
COC(=O)C1CC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



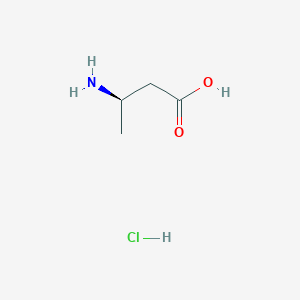
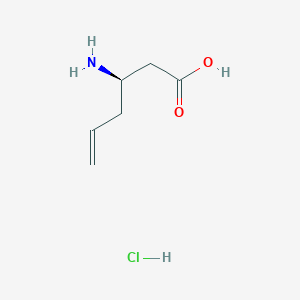
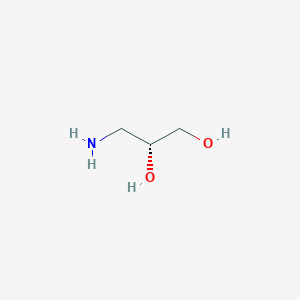
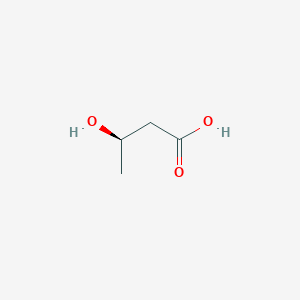
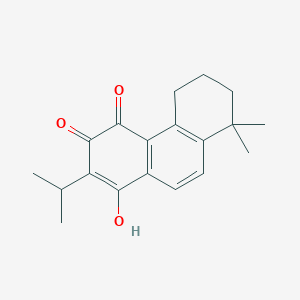
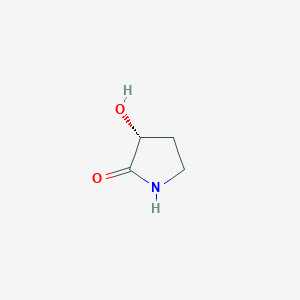
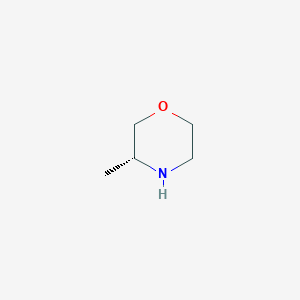
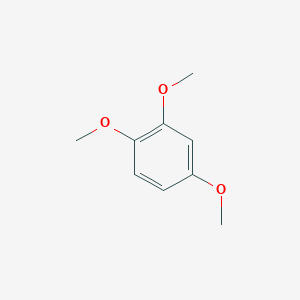
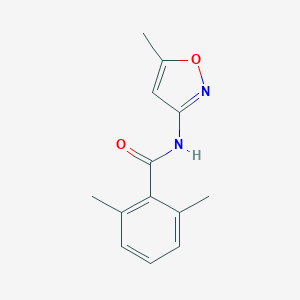
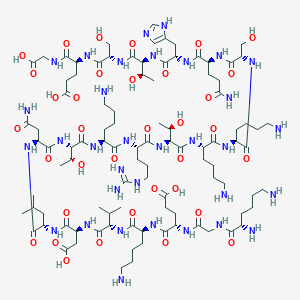

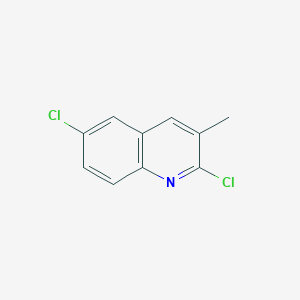
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)
